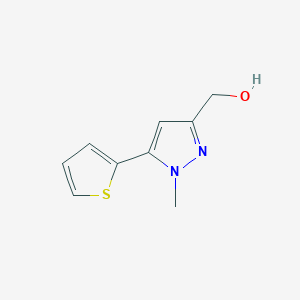

(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol

Description

(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol is a pyrazole-derived compound featuring a methyl group at the 1-position, a hydroxymethyl group at the 3-position, and a thiophene ring at the 5-position of the pyrazole core. Pyrazole derivatives are widely studied for their pharmacological and materials science applications due to their versatile heterocyclic framework, which allows for tunable electronic and steric properties .

Propriétés

IUPAC Name |

(1-methyl-5-thiophen-2-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-11-8(5-7(6-12)10-11)9-3-2-4-13-9/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYKWWXWCFOUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CO)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594561 | |

| Record name | [1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879896-47-6 | |

| Record name | [1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

The primary target of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol is NAMPT (nicotinamide phosphoribosyltransferase) . NAMPT is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.

Mode of Action

This compound interacts with its target, NAMPT, by binding to its active site. The binding is characterized by a lower binding free energy, indicating a strong interaction. This interaction can lead to changes in the activity of NAMPT, potentially influencing the biosynthesis of NAD+.

Biochemical Pathways

The interaction of this compound with NAMPT affects the NAD+ biosynthesis pathway. NAD+ is a vital coenzyme involved in various biochemical reactions, including those in cellular metabolism. Changes in NAD+ levels can therefore have downstream effects on these metabolic processes.

Pharmacokinetics

The compound’s lipophilicity has been adjusted to reduce direct inhibition (di) of multiple cyp isoforms, which are enzymes involved in drug metabolism. This adjustment could potentially enhance the compound’s bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its influence on NAMPT activity and, consequently, NAD+ biosynthesis. By modulating these processes, the compound could potentially affect cellular metabolism and other NAD±dependent reactions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with its target could be affected by the local concentration of NAMPT and other components of the NAD+ biosynthesis pathway. Additionally, factors such as pH and temperature could influence the compound’s stability and its ability to interact with its target.

Analyse Biochimique

Biochemical Properties

(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved. Additionally, this compound has shown affinity for binding with certain receptor proteins, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated the ability to induce apoptosis, thereby inhibiting cell proliferation. It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation. Furthermore, this compound has been shown to modulate gene expression, leading to changes in the expression levels of key regulatory genes involved in cellular metabolism and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in either competitive inhibition or allosteric modulation, depending on the enzyme isoform. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and stress response pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance metabolic activity and improve stress tolerance. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at intermediate doses, while adverse effects become prominent at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites. The compound’s interaction with these enzymes can also affect the metabolic flux of other substrates, potentially leading to altered levels of key metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with key metabolic enzymes and regulatory proteins. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific subcellular compartments and enhancing its biochemical effects.

Activité Biologique

(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol, with the CAS number 879896-47-6, is a compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The chemical structure and properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂OS |

| Molecular Weight | 194.26 g/mol |

| CAS Number | 879896-47-6 |

| InChI Key | HJYKWWXWCFOUID-UHFFFAOYSA-N |

| Purity | 97% |

Antimicrobial Activity

Research has shown that pyrazoles exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole, including compounds similar to this compound, possess activity against various bacterial strains such as E. coli and S. aureus . The presence of specific functional groups in the pyrazole structure enhances its efficacy against microbial pathogens.

Anti-inflammatory Effects

Compounds with a pyrazole nucleus have been evaluated for their anti-inflammatory properties. For instance, certain derivatives have shown comparable effectiveness to indomethacin in reducing inflammation in animal models . The mechanism likely involves inhibition of pro-inflammatory mediators and pathways.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it interacts with biological targets through non-covalent interactions such as hydrogen bonding and π-stacking due to its aromatic structure. This interaction may affect various biochemical pathways, including those related to inflammation and microbial resistance .

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

- Antimicrobial Study : A series of synthesized pyrazole derivatives were tested against E. coli and S. aureus, revealing that modifications at specific positions significantly enhanced antimicrobial activity .

- Anti-inflammatory Research : In a model of carrageenan-induced edema, certain pyrazole compounds exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Evaluation : A study on new pyrazole derivatives showed promising results in inhibiting tumor growth in vitro, suggesting potential therapeutic applications in oncology .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its therapeutic properties, particularly in the following areas:

-

Antimicrobial Activity : Research indicates that (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol exhibits antimicrobial properties against various bacterial strains, including resistant strains. Its mechanism often involves disrupting bacterial cell membranes or metabolic pathways, making it a candidate for developing new antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 16 µg/mL

Cancer Research

The compound is also being explored for its anticancer potential. Studies have shown that modifications to the pyrazole structure can enhance cytotoxicity against cancer cell lines.

| Compound Name | Cell Line Tested | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.6 |

| Related Pyrrole Derivative A | HeLa (Cervical Cancer) | 10.2 |

| Related Pyrrole Derivative B | A549 (Lung Cancer) | 12.5 |

The compound's interaction with specific molecular targets may induce apoptosis in cancer cells, providing a pathway for therapeutic development.

Biochemical Pathways

This compound has been shown to interact with enzymes involved in the NAD+ salvage pathway, particularly nicotinamide phosphoribosyltransferase (NAMPT). This interaction suggests potential implications for cellular metabolism and aging processes.

Material Science

The compound can serve as a building block in synthesizing more complex organic molecules with specific electronic or optical properties. Its unique thienyl group enhances its reactivity and potential applications in organic electronics.

Synthesis of Specialty Chemicals

In industrial settings, this compound may be utilized in the production of specialty chemicals, leveraging its structural characteristics to create derivatives with tailored functionalities.

Antimicrobial Efficacy Study

A study focusing on the antimicrobial properties of this compound demonstrated its effectiveness against multi-drug resistant bacteria. Modifications to the thienyl and pyrazole structures significantly increased potency against resistant strains, highlighting its potential as a new antibiotic candidate.

Anticancer Study

Research into the effects of this compound on breast cancer cells revealed enhanced cytotoxicity compared to non-modified compounds. The study evaluated cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to two close analogs (Table 1):

(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol: Ethyl substitution at the 1-position and thiophene at the 3-position .

(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol: Phenyl group at the 3-position instead of thiophene .

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Features |

|---|---|---|---|---|

| (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol | C₉H₁₀N₂OS | ~194.26 | 1-Me, 3-CH₂OH, 5-thien-2-yl | Thiophene enhances electron richness |

| (1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol | C₁₀H₁₂N₂OS | 208.28 | 1-Et, 3-CH₂OH, 5-thien-2-yl | Ethyl increases hydrophobicity |

| (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol | C₁₁H₁₂N₂O | 188.23 | 1-Me, 3-CH₂OH, 5-Ph | Phenyl improves lipophilicity |

Substituent Effects on Properties

- Steric and Hydrophobic Profiles :

Research Findings and Implications

- Biological Potential: While direct activity data are absent, pyrazole-thiophene hybrids are frequently explored for antimicrobial, anti-inflammatory, or anticancer properties due to their heterocyclic synergy .

- Material Science Applications : The hydroxymethyl group in these compounds could facilitate polymerization or functionalization for advanced materials .

Méthodes De Préparation

Preparation Methods

General Synthetic Route

The preparation of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol typically involves the following steps:

Formation of the Pyrazole Core :

- The synthesis begins with the reaction of a hydrazine derivative (e.g., methylhydrazine) with a β-diketone or an α,β-unsaturated carbonyl compound to form the pyrazole ring.

- In this case, the β-diketone precursor contains a thiophene moiety to introduce the thienyl functionality.

Introduction of the Hydroxymethyl Group :

- The hydroxymethyl group is introduced via a formylation reaction followed by reduction. A common approach involves using formaldehyde or paraformaldehyde as the source of the formyl group.

- Reduction to the alcohol is achieved using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Specific Synthesis Protocol

Step 1: Synthesis of 1-Methyl-5-thien-2-ylpyrazole

- React methylhydrazine with thiophene-substituted diketone in ethanol under reflux conditions.

- The reaction is catalyzed by acetic acid or sulfuric acid to promote cyclization.

Step 2: Hydroxymethylation

- Add paraformaldehyde to the solution containing the pyrazole derivative.

- Stir at room temperature for several hours to allow the hydroxymethyl group to attach at the desired position on the pyrazole ring.

Step 3: Reduction

- Reduce the intermediate using NaBH₄ in methanol to yield this compound.

- Purify the product via recrystallization in ethanol or column chromatography.

$$

\text{Methylhydrazine} + \text{Thiophene-diketone} \xrightarrow{\text{Cyclization}} \text{Pyrazole Derivative} \xrightarrow{\text{Hydroxymethylation}} \text{Intermediate} \xrightarrow{\text{Reduction}} \text{Final Product}

$$

Alternative Methods

Using Grignard Reagents

- A Grignard reagent derived from thiophene may be reacted with a pyrazole aldehyde derivative to directly form the alcohol through nucleophilic addition.

Direct Functionalization Approaches

- Direct functionalization of pre-synthesized pyrazoles using reagents like chloromethyl methyl ether followed by hydrolysis can also be employed, though this method is less common due to lower selectivity.

Analytical Data for Product Verification

After synthesis, it is essential to verify the structure and purity of this compound using analytical techniques:

| Technique | Data |

|---|---|

| Melting Point | 56°C |

| NMR Spectroscopy | Confirms chemical shifts for CH₃, CH₂OH, and aromatic protons |

| Mass Spectrometry | Molecular ion peak at m/z = 194 |

| IR Spectroscopy | OH stretch (~3300 cm⁻¹), C=N stretch (~1600 cm⁻¹) |

Key Considerations and Challenges

-

- The quality and purity of starting materials significantly affect yield and product purity.

-

- Maintaining precise temperatures during cyclization and reduction steps is critical to avoid side reactions.

-

- The hydroxymethylation step often requires optimization for maximum yield, as side products can form if excess formaldehyde is used.

-

- Formaldehyde and strong acids used in these reactions are hazardous and require proper handling protocols.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with β-keto esters or aldehydes under reflux conditions. For example, hydrazine hydrate and KOH in ethanol under 5-hour reflux yield pyrazole intermediates, followed by functionalization of the thienyl group (e.g., via Suzuki coupling or direct substitution) . Alternative routes include using n-BuLi in THF for lithiation or NaCNBH₃ for reductive steps .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like over-substituted derivatives.

Q. What analytical techniques are recommended for structural confirmation?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To confirm substituent positions and integration ratios (e.g., distinguishing methyl groups at N1 vs. C3) .

- IR Spectroscopy : Identify hydroxyl (-OH) and aromatic C-H stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated in structurally related pyrazole-thiophene hybrids .

Q. How should researchers assess purity for this compound?

- Methodology :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .

- Melting Point Analysis : Compare observed mp (e.g., 120–122°C for analogues) with literature values .

- Elemental Analysis : Ensure ≤0.3% deviation for C, H, N, S content .

Advanced Research Questions

Q. How can researchers resolve low yields in the condensation step during synthesis?

- Troubleshooting :

- Reagent Quality : Use freshly distilled hydrazine hydrate to avoid oxidation byproducts .

- Temperature Control : Prolonged reflux (>5 hours) may degrade intermediates; optimize time via TLC .

- Catalysis : Introduce catalytic AcOH or Et₃N to accelerate cyclization .

- Case Study : A 15% yield improvement was achieved by replacing EtOH with CH₃CN as the solvent .

Q. How to interpret conflicting NMR data in derivative characterization?

- Analysis Framework :

- Solvent Effects : Deuterated DMSO may cause peak broadening for -OH groups; compare data in CDCl₃ .

- Dynamic Exchange : Use variable-temperature NMR to detect tautomerization (e.g., pyrazole ring proton shifts) .

- X-ray Validation : Resolve ambiguities via crystallography, as done for (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-triazol-4-yl]methanone .

Q. What strategies optimize the introduction of the thienyl group?

- Methodology :

- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with 2-thienylboronic acid .

- Direct Substitution : React brominated pyrazoles with thiophene derivatives under basic conditions (e.g., KOH/EtOH) .

- Key Insight : Thienyl groups enhance π-π stacking in crystal structures, improving solubility in aromatic solvents .

Q. How does the thienyl substituent influence electronic properties?

- Experimental Findings :

- Electron Withdrawing : Thienyl groups reduce electron density on the pyrazole ring, altering reactivity in electrophilic substitutions .

- Spectroscopic Shifts : UV-Vis spectra show bathochromic shifts (Δλ ≈ 15 nm) compared to phenyl analogues due to extended conjugation .

Q. How to design analogues for structure-activity relationship (SAR) studies?

- Design Principles :

- Vary Substituents : Replace the methyl group at N1 with bulkier alkyl chains to study steric effects .

- Bioisosteres : Substitute thienyl with furyl or pyridyl groups to modulate hydrophobicity .

- Case Study : Analogues with nitro groups showed enhanced antibacterial activity (MIC = 2 µg/mL against S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.